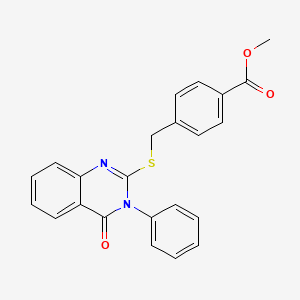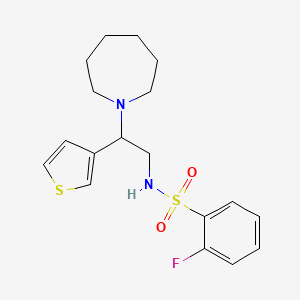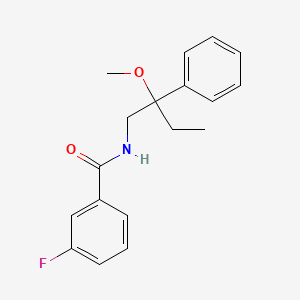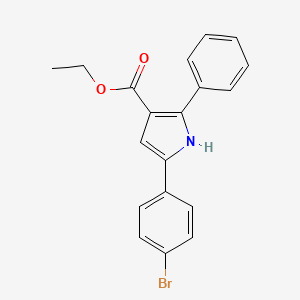![molecular formula C18H25N3O2 B2558624 N-[cyano-(2-méthoxyphényl)méthyl]-2-(azépan-1-yl)propanamide CAS No. 1436017-80-9](/img/structure/B2558624.png)
N-[cyano-(2-méthoxyphényl)méthyl]-2-(azépan-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide is a synthetic organic compound with a complex structure. It features an azepane ring, a cyano group, and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Applications De Recherche Scientifique
2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide typically involves multiple steps. One common route includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form an intermediate, which is then further reacted with a cyano-containing reagent under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .
Mécanisme D'action
The mechanism of action of 2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and affecting various biological processes . The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azepane derivatives and cyano-containing molecules, such as:
- 1-Azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone
- 2-(4-Methylpiperazin-1-yl)acetonitrile
Uniqueness
What sets 2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14(21-11-7-3-4-8-12-21)18(22)20-16(13-19)15-9-5-6-10-17(15)23-2/h5-6,9-10,14,16H,3-4,7-8,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETVSVJQLYNXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1=CC=CC=C1OC)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2558541.png)
![5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid](/img/structure/B2558544.png)
![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride](/img/structure/B2558545.png)


![6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide](/img/structure/B2558550.png)
![2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2558552.png)


![4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2558556.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide](/img/structure/B2558557.png)



